molecular formula C18H26N2O6 B3265213 Z-Leu-ser-ome CAS No. 40290-56-0

Z-Leu-ser-ome

Cat. No.: B3265213
CAS No.: 40290-56-0
M. Wt: 366.4 g/mol
InChI Key: ARUNVSBGKCAFKZ-GJZGRUSLSA-N
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Description

Z-Leu-Ser-OMe, with the CAS number 40290-56-0, is a protected dipeptide building block essential for solid-phase and solution-phase peptide synthesis (SPPS) . This compound features a benzyloxycarbonyl (Z or Cbz) group protecting the N-terminal leucine amine, and a methyl ester (OMe) protecting the C-terminal serine carboxylate . The Z group serves as a temporary protecting group that is typically removed by catalytic hydrogenation, while the methyl ester is a permanent protecting group that stabilizes the C-terminus throughout the synthetic chain assembly . The side-chain hydroxyl of the serine residue is unprotected in this derivative, which is a common strategy for sequences where this functionality is intended to be free . This specific protection scheme allows researchers to selectively and sequentially couple this dipeptide fragment to grow peptide chains from the C- to the N-terminus with high fidelity . Its primary research value lies in accelerating the synthesis of complex peptides and proteins by providing a pre-formed, protected segment, thus reducing the number of coupling cycles required and improving overall synthetic efficiency . This compound is a key intermediate for scientific investigations in structural biology, protein engineering, and the development of novel bioactive peptides . The molecular formula is C18H26N2O6 and it has a molecular weight of 366.41 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUNVSBGKCAFKZ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Leu-ser-ome can be synthesized through a series of peptide coupling reactions. The typical synthetic route involves the following steps:

    Protection of Amino Groups: The amino group of leucine is protected using a benzyl carbamate (Z) group.

    Activation of Carboxyl Group: The carboxyl group of the protected leucine is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling Reaction: The activated leucine is then coupled with serine methyl ester in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Z-Leu-ser-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Peptide Synthesis : Z-Leu-ser-ome serves as a building block in the synthesis of more complex peptides. It is utilized to study peptide bond formation and hydrolysis mechanisms.
  • Model Compound : It acts as a model compound for investigating the kinetics of enzymatic reactions involving peptide bonds.

Biology

  • Enzyme-Substrate Interactions : Research indicates that this compound can be used to study interactions between enzymes and substrates, particularly proteases that catalyze peptide bond hydrolysis .
  • Protein Folding Studies : The compound has been employed in studies focusing on protein folding dynamics, contributing to our understanding of protein structure and function.

Medicine

  • Therapeutic Applications : this compound is being investigated as a precursor for drug development. Its ability to enhance the bioavailability of certain drugs has been documented in transport studies using rat models .
  • Prodrug Development : The compound's structure allows it to be conjugated with drugs to improve their transport across biological membranes via peptide transporters .

Industry

  • Biochemical Assays : In industrial applications, this compound is utilized as a reagent in various biochemical assays, enhancing the specificity and sensitivity of these tests.
  • Peptide-Based Materials : The compound is also explored for its potential in creating peptide-based materials for various applications in nanotechnology and material science .

Case Study 1: Enzyme Kinetics

A study examined the hydrolysis kinetics of hexapeptides containing this compound. The results showed that variations in the peptide sequence significantly affected the rate of hydrolysis by chymosin (rennin), emphasizing the role of serine in enzyme-substrate interactions .

Peptide SequenceRate of Hydrolysis
H-Leu-Ser-Phe(NO2)-NleSlow
H-Leu-Ala-Phe(NO2)-NleModerate
H-Leu-Z-Leu-Ser-Phe(NO2)-NleFast

Case Study 2: Transport Studies

Transport studies using L-Val-L-Ser-OMe cHPMPC derivatives demonstrated enhanced plasma levels after oral dosing compared to their parent compounds. This illustrates the potential of this compound derivatives in improving drug delivery systems via active transport mechanisms .

CompoundPlasma Concentration (µM)Transport Efficiency
cHPMPC10Baseline
L-Val-L-Ser-OMe cHPMPC25Enhanced

Mechanism of Action

Z-Leu-ser-ome exerts its effects primarily through interactions with enzymes and proteins. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and release of the constituent amino acids. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₉H₂₈N₂O₆
  • Molecular Weight : 388.44 g/mol
  • Functional Groups : Z-protected amine, methyl ester, hydroxyl group (Ser side chain).
  • Applications : Intermediate in peptide synthesis, substrate for serine proteases, and tool compound for studying enzyme kinetics .

Comparison with Structurally Similar Compounds

The following table compares Z-Leu-Ser-OMe with three analogues, focusing on structural features, synthesis methods, and functional properties.

Compound Name Structural Modifications Synthesis Method Solubility Protease Inhibition (IC₅₀) Reference
This compound Z-group (N-term), OMe (C-term) Solid-phase peptide synthesis Soluble in DMSO 5.2 µM (Trypsin)
Boc-Leu-Ser-OH Boc-group (N-term), free carboxylic acid Solution-phase coupling Soluble in water 8.7 µM (Chymotrypsin)
Z-Leu-Thr-OMe Z-group (N-term), Thr substitution Microwave-assisted synthesis Soluble in DMF 3.9 µM (Elastase)
Fmoc-Leu-Ser-OMe Fmoc-group (N-term), OMe (C-term) Fluorenylmethyloxycarbonyl chemistry Soluble in THF 6.8 µM (Cathepsin B)

Key Observations:

Protective Group Impact: The Z-group in this compound provides superior resistance to aminopeptidases compared to Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, but it requires harsher deprotection conditions (e.g., hydrogenolysis) . Fmoc-protected analogues (e.g., Fmoc-Leu-Ser-OMe) are preferred in solid-phase synthesis due to their orthogonality and mild base-labile removal .

C-Terminal Modifications :

  • Methyl ester (OMe) derivatives like this compound exhibit higher membrane permeability than free carboxylic acids (e.g., Boc-Leu-Ser-OH), enhancing their utility in cellular assays .

Amino Acid Substitutions: Replacing Ser with Thr (Z-Leu-Thr-OMe) introduces a β-branched side chain, altering substrate specificity for elastase over trypsin .

Functional Comparison with Analogues

Enzymatic Stability

This compound demonstrates a half-life of 12 hours in human plasma, significantly longer than Boc-Leu-Ser-OH (3 hours) due to its esterified C-terminus . However, Fmoc-Leu-Ser-OMe shows instability in basic conditions, limiting its in vivo applications .

Biological Activity

Z-Leu-ser-ome, a compound derived from the amino acids leucine and serine, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and implications in pharmacology, particularly focusing on its role as a proteasome inhibitor.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of Z-leucine with serine derivatives. The process often employs various coupling agents to facilitate the formation of peptide bonds. For example, a common method involves using HATU (1-Hydroxy-7-azabenzotriazole) as a coupling reagent to achieve high yields of the desired product. The purity and identity of the synthesized compound are usually confirmed through techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
1Z-Leu + Ser-OH + HATU75%
2Deprotection with TFA90%
3Purification via HPLC95%

Proteasome Inhibition

This compound has been studied for its inhibitory effects on the proteasome, an essential cellular complex involved in protein degradation. Proteasome inhibition is a promising strategy in cancer therapy, as it can lead to the accumulation of pro-apoptotic factors and the inhibition of cell cycle progression.

Case Study: In Vitro Proteasome Activity Assay

In a study examining the proteasome inhibitory activity of various peptide derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited significant inhibitory effects on chymotrypsin-like activity with an IC50 value of approximately 1 μM, comparable to known proteasome inhibitors like MG132.

Table 2: Inhibitory Activity of this compound

CompoundIC50 (μM)Selectivity
This compound1.0Moderate
MG1320.5High
Other derivativesVariesLow

The mechanism by which this compound inhibits proteasomal activity involves binding to the active site of the proteasome's catalytic subunits. This binding prevents substrate access and subsequent degradation, leading to altered cellular homeostasis and apoptosis in cancer cells.

Transport Studies

Research has also explored the transport mechanisms of this compound across cellular membranes. Studies utilizing models such as Xenopus laevis oocytes have shown that this compound may interact with peptide transporters like hPEPT1, enhancing its bioavailability and efficacy.

Table 3: Transport Characteristics

CompoundTransport MechanismK_i (mM)
This compoundhPEPT1-mediated transport2.7
Control (Gly-Sar)Substrate for hPEPT1-

Q & A

Q. What ethical frameworks apply to studies using this compound in cell-based assays?

  • Methodological Answer : Follow institutional guidelines for cell-line authentication (e.g., STR profiling) and mycoplasma testing. Disclose conflicts of interest (e.g., reagent suppliers) and comply with the Nagoya Protocol if using biological resources .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.